1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate
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Overview
Description
1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between pyrrole aldehydes and organic CH acids . This reaction typically requires a base catalyst and is carried out under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Knoevenagel condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce N-substituted pyrrole derivatives .
Scientific Research Applications
1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2-Ethylpyrrole: A pyrrole derivative with similar structural features.
1-(1H-pyrrol-2-yl)ethanone: Another pyrrole derivative with a different functional group.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: A methyl-substituted pyrrole derivative.
Uniqueness
1-Ethyl 2-(1H-pyrrol-2-ylmethylene)propanedioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
885519-04-0 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-ethoxycarbonyl-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)8(9(12)13)6-7-4-3-5-11-7/h3-6,11H,2H2,1H3,(H,12,13) |
InChI Key |
POPOVTPAFRHTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CN1)C(=O)O |
Origin of Product |
United States |
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